Matrine

hepatotoxicity liver safety comparative toxicology

Matrine (CAS 10236-74-2, molecular formula C15H24N2O) is a tetracyclic quinolizidine alkaloid isolated primarily from the roots of Sophora flavescens (Kushen), Sophora tonkinensis, and Sophora alopecuroides (Kudouzi). It belongs to the matrine-type alkaloid family, which also includes oxymatrine, sophocarpine, sophoridine, oxysophocarpine, and sophoramine.

Molecular Formula C20H38O4Zn
Molecular Weight 0
CAS No. 10236-74-2
Cat. No. B1172518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatrine
CAS10236-74-2
Molecular FormulaC20H38O4Zn
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Matrine (CAS 10236-74-2): A Multifunctional Quinolizidine Alkaloid for Research and Industrial Procurement


Matrine (CAS 10236-74-2, molecular formula C15H24N2O) is a tetracyclic quinolizidine alkaloid isolated primarily from the roots of Sophora flavescens (Kushen), Sophora tonkinensis, and Sophora alopecuroides (Kudouzi) [1]. It belongs to the matrine-type alkaloid family, which also includes oxymatrine, sophocarpine, sophoridine, oxysophocarpine, and sophoramine. Matrine has been documented to exhibit a broad spectrum of biological activities—including anticancer, anti-inflammatory, antiviral, analgesic, anti-fibrotic, insecticidal, and antimicrobial effects—across numerous in vitro and in vivo models [1]. Despite its structural similarity to other Sophora alkaloids, matrine possesses distinct pharmacological, physicochemical, and toxicological properties that make it non-interchangeable with its closest analogs.

Why Matrine (CAS 10236-74-2) Cannot Be Substituted by Other Sophora Alkaloids


Generic substitution of matrine with oxymatrine, sophocarpine, or sophoridine is not scientifically justifiable, as direct comparative studies reveal quantitatively significant differences in hepatotoxicity, cyclooxygenase (COX) isoform selectivity, insecticidal potency, oral bioavailability, and transporter-mediated drug interaction profiles [1][2][3]. Even minor structural modifications—oxymatrine is the N-oxide of matrine—produce divergent pharmacological outcomes: matrine is a more potent hepatotoxin (LC50 0.41 mM vs. >3.8 mM in zebrafish), a selective COX-1 inhibitor (IC50 31.3 µM vs. 197.8 µM for oxymatrine), and a stronger hOCT3 inhibitor (88% vs. 42% inhibition) [1][2][3]. Such variation confounds experimental reproducibility, distorts dose-response relationships, and can mislead structure-activity relationship (SAR) conclusions when compounds are interchanged without verification. The quantitative evidence cataloged below establishes that procurement decisions for matrine must be compound-specific and assay-contextualized.

Product-Specific Quantitative Evidence Guide: Matrine (CAS 10236-74-2) vs. Closest Analogs


Matrine Demonstrates 3.6-Fold Higher In Vitro Hepatotoxicity and 9.3-Fold Higher In Vivo Toxicity Than Oxymatrine

In a direct comparative toxicological study, matrine and oxymatrine were evaluated in LO2 human liver cells (24 h exposure) and adult zebrafish (96 h exposure). Matrine exhibited an IC50 of 5.3 mmol/L in LO2 cells, whereas oxymatrine reached only >19 mmol/L, yielding a >3.6-fold greater in vitro hepatotoxic potency for matrine [1]. In the zebrafish model, the LC50 of matrine was 0.41 mmol/L compared to >3.8 mmol/L for oxymatrine, representing a >9.3-fold difference in in vivo toxicity [1]. Both compounds increased ALT, AST, ALP, and LDH leakage; however, matrine additionally down-regulated the oxidative stress-related gene zgc:136383 and the apoptosis-resistant gene EIF4EBP3, while up-regulating the apoptosis-promoting gene zgc:123120 [1].

hepatotoxicity liver safety comparative toxicology

Matrine Shows 6.3-Fold Higher COX-1 Potency and Distinct COX-1 Selectivity vs. Oxymatrine

In a head-to-head enzymatic assay, matrine inhibited COX-1 with an IC50 of 31.3 μM and COX-2 with an IC50 of 188.5 μM, yielding a COX-2/COX-1 selectivity ratio of approximately 6.0, indicative of preferential COX-1 inhibition [1]. In contrast, oxymatrine showed substantially weaker activity: COX-1 IC50 of 197.8 μM and COX-2 IC50 of 385.1 μM, with a selectivity ratio of approximately 1.95, indicating near-equal, non-selective inhibition [1]. Matrine was thus 6.3-fold more potent at COX-1 and 2.0-fold more potent at COX-2 than oxymatrine. This differential selectivity profile has mechanistic implications: COX-1 inhibition is associated with reduced gastroprotective prostaglandin synthesis, while COX-2 inhibition is typically sought for anti-inflammatory efficacy.

cyclooxygenase inhibition COX-1/COX-2 selectivity anti-inflammatory

Matrine Exhibits 7–17% Greater Insecticidal Potency Against Solenopsis invicta Workers Than Sophocarpine

In a contact/residual toxicity bioassay against the red imported fire ant (Solenopsis invicta), matrine demonstrated 7-day LC50 values of 46.77 mg/L for minor workers and 71.49 mg/L for medium workers [1]. Sophocarpine, another major Sophora alkaloid, exhibited LC50 values of 50.08 mg/L and 85.87 mg/L, respectively [1]. This corresponds to a 7.1% lower LC50 (i.e., higher potency) against minor workers and a 16.8% lower LC50 against medium workers for matrine relative to sophocarpine. Both compounds also significantly reduced foraging response, food consumption, and aggregation behavior at a sublethal concentration of 15 mg/L [1].

botanical insecticide Solenopsis invicta lethality

Matrine's Absolute Oral Bioavailability Is Only 18.5%—2.4-Fold Lower Than Its Derivative MASM (44.5%)

A comparative pharmacokinetic study in rats determined that the absolute intragastric bioavailability of matrine is 18.5%, whereas the structurally modified matrine derivative MASM achieves 44.50% bioavailability—a 2.4-fold improvement [1]. MASM also exhibited rapid absorption (Tmax 0.21–1.31 h) and slow elimination (t1/2 ~10 h irrespective of route), whereas matrine's pharmacokinetic profile is characterized by low systemic exposure after oral dosing [1]. Additionally, the acute LD50 of MASM in mice was 94.25 mg/kg, which is slightly higher (less acutely toxic) than that of matrine (83.21 mg/kg) [1]. This bioavailability limitation of parent matrine has been a primary driver for the development of derivative compounds and advanced formulation strategies.

pharmacokinetics oral bioavailability drug delivery

Matrine Inhibits hOCT3-Mediated Uptake by 88% vs. 42% for Oxymatrine, While Only Oxymatrine Inhibits hOCT1 (IC50 513 μM)

Using stably transfected HEK293 cells expressing human organic cation transporters hOCT1, hOCT2, and hOCT3, Pan et al. demonstrated that matrine at 6 mM inhibited hOCT3-mediated substrate uptake by 88%, whereas oxymatrine at 3 mM achieved only 42% inhibition [1]. Conversely, oxymatrine produced significant inhibition of hOCT1 (IC50 = 513 ± 132 μM), while matrine failed to inhibit hOCT1 at a 100-fold molar excess [1]. Neither compound significantly inhibited hOCT2. These findings reveal a clear transporter selectivity divergence: matrine preferentially interacts with hOCT3, while oxymatrine preferentially targets hOCT1, with potential implications for differential intestinal absorption, hepatic uptake, and renal elimination of co-administered substrates.

drug-drug interaction organic cation transporter hOCT1/hOCT3

Sophoridine and Sophocarpine Outperform Matrine in Reducing HBV Antigens and DNA in HepG2.2.15 Cells

In a comparative in vitro anti-HBV study, HepG2.2.15 cells were treated with matrine, oxymatrine, sophocarpine, or sophoridine at concentrations of 0.4–1.6 mM for 24 or 72 hours [1]. After 24 h, sophocarpine and sophoridine reduced HBsAg and HBeAg levels in the culture medium more effectively than matrine or oxymatrine. At 1.6 mM, sophoridine produced the most pronounced reductions. Furthermore, sophoridine (0.4–1.6 mM) reduced extracellular HBV DNA levels to a greater extent than any of the other three alkaloids at equivalent concentrations [1]. After 72 h, 0.4 and 0.8 mM sophoridine continued to suppress HBsAg and intracellular HBV DNA more potently than matrine, oxymatrine, or sophocarpine. Metabolomic and mRNA expression analyses indicated that sophoridine's superior antiviral effect is associated with down-regulation of p38 MAPK, TRAF6, ERK1, NLRP10, and caspase-1 [1]. The anti-HBV potency ranking established by this direct comparison is: sophoridine > sophocarpine > oxymatrine ≈ matrine.

anti-HBV HBsAg HBeAg antiviral alkaloid

Evidence-Based Application Scenarios for Matrine (CAS 10236-74-2) in Scientific Research and Industrial Procurement


COX-1-Selective Pharmacological Tool for Inflammation Research

In experimental settings where selective COX-1 inhibition is required to dissect prostaglandin-dependent pathways, matrine—with a COX-2/COX-1 selectivity ratio of ~6.0 (IC50 COX-1 = 31.3 μM; IC50 COX-2 = 188.5 μM)—is preferred over oxymatrine, which exhibits near-equal, weak inhibition of both isoforms [1]. Matrine enables mechanistic differentiation of COX-1-mediated vs. COX-2-mediated inflammatory processes, whereas oxymatrine's non-selective profile is unsuitable for such applications.

Botanical Insecticide Development Targeting Invasive Solenopsis invicta

Matrine's 7–17% superior potency over sophocarpine against both minor and medium Solenopsis invicta worker castes (LC50 46.77 and 71.49 mg/L vs. 50.08 and 85.87 mg/L, respectively) makes it the more cost-effective active ingredient for botanical fire ant bait or contact insecticide formulations [1]. Its demonstrated sublethal behavioral effects (reduced foraging and aggregation at 15 mg/L) further support its use in integrated pest management strategies.

Formulation and Prodrug Development Addressing Low Oral Bioavailability

With an absolute oral bioavailability of only 18.5% in rats, matrine is a prototypical low-bioavailability natural product that requires advanced drug delivery strategies—such as nano-liposomal encapsulation, pH-sensitive molecularly imprinted polymers, or structural derivatization to yield higher-bioavailability analogs like MASM (F = 44.50%) [1]. Procurement of high-purity matrine is therefore critical for laboratories developing sustained-release formulations, prodrugs, or parenteral dosage forms to overcome this pharmacokinetic limitation.

Drug–Drug Interaction Studies Involving Organic Cation Transporters

Matrine's strong inhibition of hOCT3 (88% at 6 mM), contrasted with its lack of hOCT1 inhibition, makes it a useful probe for distinguishing hOCT3-mediated from hOCT1-mediated transport in drug absorption and disposition studies [1]. Researchers investigating hOCT3-dependent intestinal uptake of metformin, cimetidine, or endogenous substrates can employ matrine as a selective inhibitor, whereas oxymatrine would confound results due to its overlapping hOCT1 inhibition (IC50 513 μM) [1].

Quote Request

Request a Quote for Matrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.